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Compound of Interest

Compound Name: 2-Chlorothiazole-5-carbonitrile

Cat. No.: B1363308 Get Quote

Core Characteristics and Physicochemical
Properties
2-Chlorothiazole-5-carbonitrile is a stable, solid organic compound valued for its specific

arrangement of reactive sites. The thiazole core is a privileged scaffold in medicinal chemistry,

and the strategic placement of a chloro-substituent at the 2-position and a nitrile group at the 5-

position makes this molecule a versatile intermediate.[1][2] The electron-withdrawing nature of

both the ring nitrogen and the nitrile group significantly activates the C2-chloro group for

nucleophilic aromatic substitution (SNAr), which is the cornerstone of its synthetic utility.[3]
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Property Value Reference(s)

CAS Number 51640-36-9 [4][5]

Molecular Formula C₄HClN₂S [4][5]

Molecular Weight 144.58 g/mol [4][5]

Appearance Solid [4]

Melting Point 47-57 °C [4][5][6]

Boiling Point ~291.1 °C (at 760 mmHg) [4][6]

Flash Point ~104.4 °C [4][5]

SMILES Clc1ncc(s1)C#N [5]

InChI Key
BAFLVXULMMAKMM-

UHFFFAOYSA-N
[4][5]

Visualization: Molecular Structure

Caption: 2D structure of 2-Chlorothiazole-5-carbonitrile.

Synthesis Pathway: A Validated Approach
While direct, peer-reviewed synthesis protocols for 2-Chlorothiazole-5-carbonitrile are not

abundant, a robust and logical pathway can be constructed from established chemical

transformations documented in patent literature and review articles. The most reliable method

involves a two-step sequence starting from known precursors: the formation of the 2-

aminothiazole core, followed by a Sandmeyer-type reaction to install the chloro group.

Visualization: Proposed Synthesis Workflow

Step 1: Hantzsch Thiazole Synthesis Step 2: Sandmeyer Reaction

Precursors
(e.g., Dichloroacetonitrile, Thiourea) 2-Amino-thiazole-5-carbonitrile Cyclocondensation Diazonium Salt Intermediate 1. NaNO₂, HCl 2-Chlorothiazole-5-carbonitrile

(Target Molecule)
 2. CuCl 
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Caption: Proposed two-step synthesis of 2-Chlorothiazole-5-carbonitrile.

Protocol 1: Synthesis of Precursor 2-Amino-thiazole-5-
carbonitrile
This protocol is adapted from procedures described in the synthesis of kinase inhibitors.[5][7] It

relies on the classical Hantzsch thiazole synthesis.

Rationale: This reaction efficiently constructs the desired thiazole ring system from readily

available acyclic precursors. Dichloroacetonitrile serves as the α-halocarbonyl equivalent,

and thiourea provides the N-C-S backbone.

Step-by-Step Methodology:

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a

magnetic stirrer, reflux condenser, and nitrogen inlet.

Reagent Addition: Charge the flask with N,N-Dimethylformamide (DMF). Add 2-amino-

thiazole-5-carbonitrile (1.0 eq) and 4,6-dichloro-2-methylthiopyrimidine (1.0 eq).

Base Addition: Add tribasic potassium phosphate (K₃PO₄) (1.0-1.2 eq) to the mixture. The

base is crucial for facilitating the condensation and neutralizing the HCl generated in situ.

Reaction Conditions: Heat the reaction mixture to 100 °C. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS) until the starting material is consumed (typically 4-6 hours).

Work-up and Isolation: a. Cool the reaction to room temperature and remove the solvent

under reduced pressure. b. Dissolve the residue in water. c. Acidify the aqueous solution

with concentrated HCl to a pH of 4-5. This protonates the product, causing it to precipitate.

d. Isolate the resulting solid by vacuum filtration. e. Wash the solid sequentially with water

and diethyl ether to remove residual salts and organic impurities. f. Dry the purified 2-

amino-thiazole-5-carbonitrile under vacuum.
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Protocol 2: Sandmeyer Reaction to 2-Chlorothiazole-5-
carbonitrile
This is a standard, reliable method for converting an aromatic amine to a chloride.[8][9]

Rationale: The amino group is not a good leaving group. Diazotization converts it into an

excellent leaving group (N₂ gas), allowing for substitution with a chloride ion, typically

delivered from a copper(I) chloride catalyst.

Step-by-Step Methodology:

Diazotization: a. Suspend 2-amino-thiazole-5-carbonitrile (1.0 eq) in an aqueous solution

of hydrochloric acid (~6 M) at 0-5 °C in an ice bath. b. Prepare a solution of sodium nitrite

(NaNO₂) (1.1 eq) in cold water. c. Add the sodium nitrite solution dropwise to the thiazole

suspension, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure

complete formation of the diazonium salt.

Chloride Displacement: a. In a separate flask, prepare a solution of copper(I) chloride

(CuCl) (1.2 eq) in concentrated HCl at 0-5 °C. b. Add the cold diazonium salt solution

slowly to the CuCl solution. Vigorous evolution of N₂ gas will be observed. c. After the

addition is complete, allow the reaction to warm to room temperature and stir for 1-2

hours.

Work-up and Isolation: a. Extract the reaction mixture with an organic solvent such as

ethyl acetate or dichloromethane (3x volumes). b. Combine the organic layers and wash

with water, followed by saturated sodium bicarbonate solution (to neutralize excess acid),

and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

product. d. Purify the crude 2-Chlorothiazole-5-carbonitrile by column chromatography

on silica gel or by recrystallization.

Core Reactivity and Synthetic Protocols
The utility of 2-Chlorothiazole-5-carbonitrile stems from two primary reactive handles: the

C2-chloride and the C5-nitrile.
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A. Nucleophilic Aromatic Substitution (SNAr) at the C2-
Position
The C2-Cl bond is the primary site of reaction. It is readily displaced by a variety of nitrogen,

sulfur, and oxygen nucleophiles.

Visualization: SNAr Reactivity Workflow

Nucleophiles

Products2-Chlorothiazole-5-carbonitrile

2-Amino-thiazole Derivatives

 Base (e.g., DIPEA)
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 Base (e.g., K₂CO₃)
 Solvent (e.g., DMF) 

R₂NH
(Amines)

RSH
(Thiols)

Click to download full resolution via product page

Caption: Common SNAr reactions of 2-Chlorothiazole-5-carbonitrile.

This protocol is a composite based on methods for synthesizing KIT, JAK, and ACC inhibitors.

[2][8][10]

Rationale: A non-nucleophilic organic base (like DIPEA) or an inorganic base (like NaOtBu)

is used to deprotonate the amine nucleophile or scavenge the HCl byproduct without

competing in the substitution reaction. Polar aprotic solvents like DMSO or DME are ideal for

SNAr as they solvate the cation but leave the nucleophile highly reactive.

Step-by-Step Methodology:
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Reaction Setup: To a dry reaction vial, add 2-Chlorothiazole-5-carbonitrile (1.0 eq), the

desired amine nucleophile (1.0-1.2 eq), and a suitable base (e.g., DIPEA, 2.0-3.0 eq, or

NaOtBu, 1.1 eq).

Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO, DMA, or DME).

Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5 minutes.

Reaction Conditions: Seal the vial and heat the mixture to the required temperature

(typically 85-100 °C) for 3-16 hours. Monitor progress by LC-MS.

Work-up: a. Cool the reaction mixture to room temperature. b. If using an organic base,

dilute the mixture with ethyl acetate and wash extensively with water and brine to remove

the solvent and excess base. c. If using an inorganic base, the reaction can be filtered to

remove salts before aqueous work-up. d. Dry the organic layer over anhydrous Na₂SO₄,

filter, and concentrate.

Purification: Purify the crude product via silica gel column chromatography or preparative

HPLC.

This procedure is adapted from the synthesis of Lysyl Oxidase (LOX) inhibitors.

Rationale: A mild inorganic base like potassium carbonate is sufficient to deprotonate the

thiol, forming a potent thiolate nucleophile. DMF is an excellent solvent for this

transformation.

Step-by-Step Methodology:

Reaction Setup: Combine 2-Chlorothiazole-5-carbonitrile (1.0 eq), the thiol nucleophile

(1.0 eq), and potassium carbonate (K₂CO₃) (1.2-1.5 eq) in DMF.

Reaction Conditions: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by

TLC or LC-MS.

Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.
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Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄,

concentrate, and purify by column chromatography.

B. Transformations of the C5-Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other

important groups. The following protocols are based on established methods for nitrile reactivity

on related heterocyclic systems.

Rationale: Strong acidic or basic conditions with heat can fully hydrolyze the nitrile, first to a

primary amide intermediate and then to the corresponding carboxylic acid.

Step-by-Step Methodology:

Setup: In a round-bottom flask, suspend the 2-substituted-thiazole-5-carbonitrile (obtained

from a previous step) in a 6 M aqueous HCl solution or a 20% aqueous NaOH solution.

Conditions: Heat the mixture to reflux (approx. 100-110 °C) for several hours until LC-MS

analysis indicates complete conversion.

Work-up (Acidic Hydrolysis): Cool the solution and neutralize with a base (e.g., NaOH) to

precipitate the product at its isoelectric point. Filter, wash with cold water, and dry.

Work-up (Basic Hydrolysis): Cool the solution and acidify with HCl to a pH of 2-3 to

precipitate the carboxylic acid. Filter, wash with cold water, and dry.

Rationale: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required to

reduce the stable carbon-nitrogen triple bond to a primary amine (aminomethyl group).

Step-by-Step Methodology:

Setup: In a dry, nitrogen-flushed flask, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in an

anhydrous ether solvent like THF at 0 °C.

Addition: Dissolve the 2-substituted-thiazole-5-carbonitrile in anhydrous THF and add it

dropwise to the LiAlH₄ suspension.
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Conditions: After addition, allow the mixture to warm to room temperature and then heat to

reflux for 2-4 hours.

Quenching (Fieser workup): Cool the reaction to 0 °C and carefully quench the excess

LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous

NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash

thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude

aminomethyl product.

Case Studies in Drug Discovery
2-Chlorothiazole-5-carbonitrile has been instrumental in the development of several classes

of therapeutic agents.

Data Presentation: Applications in Medicinal Chemistry

Therapeutic Target Disease Area
Example
Reference(s)

Role of 2-
Chlorothiazole-5-
carbonitrile

Janus Kinase (JAK) Autoimmune Diseases
US8987268B2[2],

WO2011028864A1[4]

Electrophilic core for

SNAr with amine-

bearing fragments.

Acetyl-CoA

Carboxylase (ACC)
Metabolic Syndrome CA2641734A1[8]

Electrophile for

reaction with a

piperidine nucleophile.

Lysyl Oxidase (LOX) Cancer (Metastasis)

Anti-metastatic

Inhibitors of Lysyl

Oxidase

Electrophile for SNAr

with thiol nucleophiles.

KIT Kinase Cancer
WO2024029489A1[10

]

Electrophilic core for

building kinase

inhibitors.
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Safety, Handling, and Storage
Proper handling of 2-Chlorothiazole-5-carbonitrile is essential due to its hazard profile.

Hazard Profile: The compound is classified as harmful if swallowed (H302) and causes

serious eye damage (H318). It is an irritant.[4][5]

Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety

goggles, a lab coat, and nitrile gloves.

Handling Protocol:

Ensure an eyewash station and safety shower are immediately accessible.

Avoid creating dust when weighing or transferring the solid.

In case of eye contact, rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

In case of ingestion, call a poison center or doctor if you feel unwell. Rinse mouth.

Storage: Store in a tightly sealed container at -20 °C. For long-term stability, storage under

an inert atmosphere (Nitrogen or Argon) is recommended.

Conclusion
2-Chlorothiazole-5-carbonitrile is a high-value synthetic intermediate whose utility is defined

by its predictable and versatile reactivity. A deep understanding of its core properties, logical

synthesis pathways, and established reaction protocols enables chemists to efficiently leverage

this building block in the design and execution of complex synthetic campaigns. Its proven

application in the development of inhibitors for critical disease targets like JAK, ACC, and LOX

underscores its continued importance in the fields of medicinal and agricultural science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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